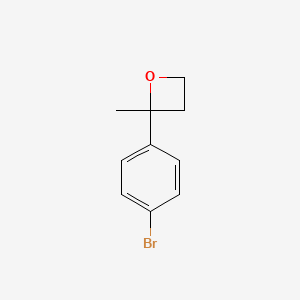

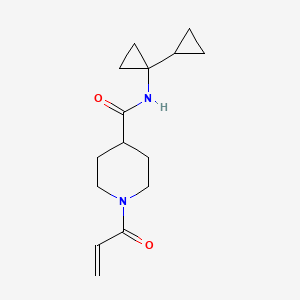

![molecular formula C13H6ClF2N3O2S B2397090 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide CAS No. 888410-70-6](/img/structure/B2397090.png)

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide” is similar in structure . It has a molecular weight of 224.11 and is stored at room temperature .

Molecular Structure Analysis

The structure of the related compound “2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide” has been determined by CHN analysis, FTIR, and H1 NMR .

Chemical Reactions Analysis

Thiophene-based analogs have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Physical and Chemical Properties Analysis

The related compound “2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide” has a density of 1.332g/cm3 and a boiling point of 210.56ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Apoptosis Induction and Anticancer Potential

Research has identified derivatives of 1,2,4-oxadiazoles, which show promise as novel apoptosis inducers and potential anticancer agents. These compounds have demonstrated activity against several cancer cell lines, including breast and colorectal cancers. Studies suggest that these derivatives can induce apoptosis by arresting cells in specific phases and identifying molecular targets such as TIP47, an IGF II receptor binding protein, indicating a potential pathway for anticancer therapy (Zhang et al., 2005).

Anticonvulsant and Benzodiazepine Receptor Agonism

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed, synthesized, and evaluated as anticonvulsant agents. These compounds showed considerable anticonvulsant activity and did not impair learning and memory in experimental conditions. This suggests their interaction with benzodiazepine receptors, highlighting a potential for developing new therapeutic agents for epilepsy and related disorders (Faizi et al., 2017).

Anti-Diabetic Activity

Compounds containing oxadiazole rings have been explored for their potential as anti-diabetic agents, particularly as Dipeptidyl peptidase-IV (DPP-IV) inhibitors. These inhibitors, known as gliptins, offer a different approach to diabetes treatment by controlling glycemic levels and possibly preventing complications associated with diabetes. Oxadiazoles' unique chemical properties contribute to their effectiveness in drug development for diabetes (Mohammad et al., 2022).

Antitubercular Agents

Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives were synthesized and evaluated for their antitubercular activity. These studies involved pharmacophore hypothesis and Surflex-Docking to understand the structure-activity relationship, indicating that these compounds could be potential leads for developing new InhA inhibitors to treat tuberculosis (Joshi et al., 2015).

Antimicrobial and Antitumor Properties

Further studies have synthesized and evaluated derivatives of 1,3,4-oxadiazoles for their antimicrobial and antitumor activities. These compounds have been tested against various bacterial and fungal strains, showing moderate to good activities. Additionally, certain derivatives have demonstrated significant cytotoxicity against cancer cell lines, underscoring their potential as antimicrobial and anticancer agents (Jadhav et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide” is not available, it’s worth noting that thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety data sheet for the related compound “(5-chlorothiophen-2-yl)methanamine hydrochloride” indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions of research on thiophene derivatives are promising. They are gaining considerable interest due to their wide range of applications such as in optical computing, optical communication, optical telecommunication, and frequency generation . Organic materials with nonlinear optical (NLO) properties, such as thiophene derivatives, have more advantages over inorganic materials due to ease in synthesis, crystal growth, potential to create optical devices, and much faster optical nonlinearities .

Propiedades

IUPAC Name |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF2N3O2S/c14-9-5-4-8(22-9)12-18-19-13(21-12)17-11(20)10-6(15)2-1-3-7(10)16/h1-5H,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJACRVTVARBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

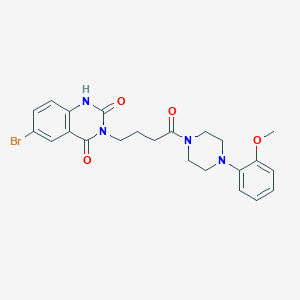

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2397011.png)

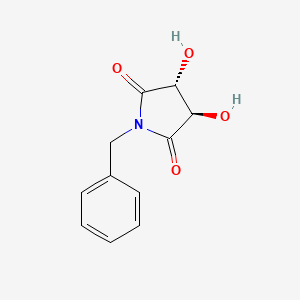

![(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid](/img/structure/B2397012.png)

![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2397015.png)

![N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2397019.png)

![2-[(5-Chloro-3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2397024.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2397025.png)

![N-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2397026.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2397030.png)